The compound 2,3,4,5-Tetrachlorotoluene is a chlorinated derivative of toluene with potential applications in various fields due to its chemical properties. While not directly studied, related compounds such as 2,4,5,6-tetrachloroisophthalonitrile (TCIN) and 2,2',5,5'-tetrachlorobiphenyl (TCB) have been investigated for their biological activity and interaction with biological molecules12. Additionally, the synthesis of similar compounds has been explored for their potential use in the development of new materials and chemicals45.
The mechanism of action of related chlorinated compounds has been studied in various contexts. For instance, TCIN has been shown to inhibit the growth of certain fungi by impairing glucose oxidation and reducing the soluble thiol content in cells. The formation of derivatives with thiol-containing compounds like glutathione suggests that thiol inactivation is a key aspect of its fungicidal action1. Similarly, TCB 3,4-oxide reacts with amino acids like methionine and cysteine, forming methylthio-metabolites, which are excreted by rats and mice. This indicates that TCB 3,4-oxide is a primary metabolic intermediate in the formation of these metabolites2. These studies provide insights into how chlorinated compounds can interact with biological systems, which could be relevant for understanding the mechanism of action of 2,3,4,5-Tetrachlorotoluene.
The synthesis of chlorinated compounds is of great interest due to their potential applications. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin is a key step in the production of chlorins and oxochlorins, which are important in the field of chemistry and materials science4. Similarly, the synthesis of 2,3,5,6-tetrachlorotoluene has been explored as a precursor for the preparation of herbicides, demonstrating the relevance of such compounds in agricultural chemistry5.
Studies on compounds similar to 2,3,4,5-Tetrachlorotoluene have shown various biological effects. For instance, carbon tetrachloride, another chlorinated compound, has been used to study liver necrosis and has been found to disorganize the tricarboxylic acid cycle in mitochondria6. Additionally, 1,2,4,5-tetrachlorobenzene has been investigated for its hepatic effects, showing enzyme induction in maternal rat livers8. These studies suggest that 2,3,4,5-Tetrachlorotoluene could also have significant biological effects that may be leveraged in medical and toxicological research.
Chlorinated compounds have also been studied for their potential use in materials science. Tetra[2,3-thienylene], a related compound, has been shown to undergo redox-induced dimensional changes, making it a candidate for use in single-molecule electromechanical actuators3. This highlights the potential of chlorinated compounds like 2,3,4,5-Tetrachlorotoluene in the development of advanced materials with unique properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: